

Application Notes and Protocols for PF-06305591 In Vitro Studies

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Compound of Interest

Compound Name: PF-06305591

Cat. No.: B1652504

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Introduction

PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is predominantly expressed in the sensory neurons of the dorsal root ganglia (DRG) and is a key player in the transmission of pain signals.[5][6][7] The unique biophysical properties of NaV1.8, including its resistance to tetrodotoxin (TTX) and its role in setting the firing frequency of nociceptive neurons, make it a promising therapeutic target for the treatment of chronic pain.[5][6][7] These application notes provide detailed protocols for the in vitro characterization of **PF-06305591**, including recommended concentrations for various assays, to facilitate research and development of novel analgesics.

Data Presentation

The in vitro activity of **PF-06305591** has been characterized across various platforms. A summary of its potency and selectivity is presented below.

Target	Assay Type	Cell Line	IC50	Reference
Human NaV1.8	Electrophysiology	HEK293	15 nM	[1] [2] [3] [4]
Human NaV1.1	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.2	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.3	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.4	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.5	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.6	Electrophysiology	HEK293	>30 μ M	[3]
Human NaV1.7	Electrophysiology	HEK293	>30 μ M	[3]
hERG	Electrophysiology	HEK293	>30 μ M	[1] [2]
Various K+ Channels	Electrophysiology	Various	No significant activity	[3]
Various Ca2+ Channels	Electrophysiology	Various	No significant activity	[3]

Note: The high IC50 values against other NaV subtypes and the hERG channel highlight the exceptional selectivity of **PF-06305591** for NaV1.8.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of **PF-06305591** on human NaV1.8 channels stably expressed in HEK293 cells.

Materials:

- HEK293 cells stably expressing human NaV1.8
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent)
- External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
- **PF-06305591** stock solution (e.g., 10 mM in DMSO)
- Patch clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Cell Preparation: Plate HEK293-hNav1.8 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
 - Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.
 - Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential of -100 mV.
- Record baseline NaV1.8 currents by applying a depolarizing voltage step to 0 mV for 50 ms.
- Compound Application:
 - Prepare serial dilutions of **PF-06305591** in the external solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 μ M). The final DMSO concentration should be kept below 0.1%.
 - Perfuse the cell with the compound-containing external solution for 2-5 minutes to allow for equilibration.
- Data Acquisition and Analysis:
 - Record NaV1.8 currents in the presence of the compound using the same voltage protocol as in the baseline recording.
 - Calculate the percentage of current inhibition for each concentration.
 - Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)

This high-throughput assay measures changes in membrane potential in response to NaV1.8 channel activation and inhibition.^{[8][9]}

Materials:

- HEK293 cells stably expressing human NaV1.8
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)

- NaV1.8 activator (e.g., Veratridine or Deltamethrin)[9]
- **PF-06305591** stock solution (10 mM in DMSO)
- 384-well black-walled, clear-bottom assay plates
- FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

- Cell Plating: Seed HEK293-hNav1.8 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare the membrane potential dye solution in the assay buffer according to the manufacturer's instructions.
 - Remove the cell culture medium and add the dye solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes.
- Compound Addition:
 - Prepare a concentration-response plate of **PF-06305591** by serially diluting the stock solution in the assay buffer.
 - Transfer the compound solutions to the cell plate using the FLIPR.
 - Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
- Assay Reading:
 - Prepare the activator solution in the assay buffer.
 - Place the cell plate in the FLIPR instrument.
 - Initiate the reading by adding the activator solution to the wells.

- Measure the fluorescence signal over time.
- Data Analysis:
 - Determine the change in fluorescence in response to the activator.
 - Calculate the percentage of inhibition for each concentration of **PF-06305591**.
 - Generate a concentration-response curve and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic potential of **PF-06305591** and to establish a suitable concentration range for cell-based assays where cell health is critical.[\[10\]](#)

Materials:

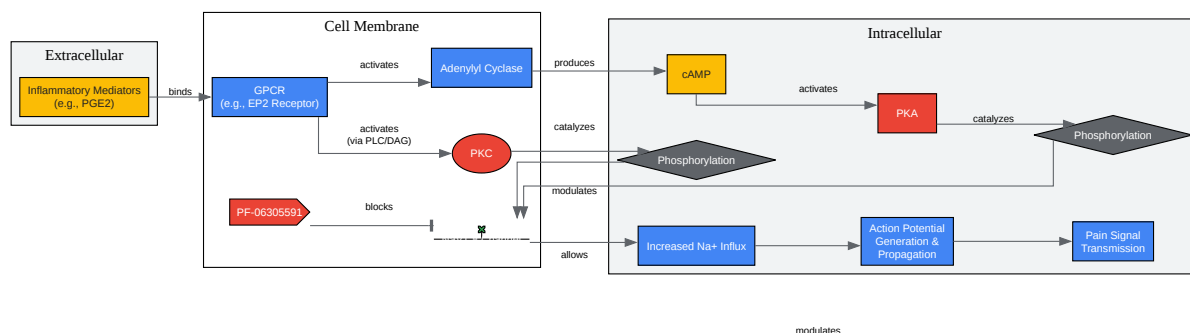
- HEK293 cells (or the specific cell line used for the primary assays)
- Cell culture medium
- **PF-06305591** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:

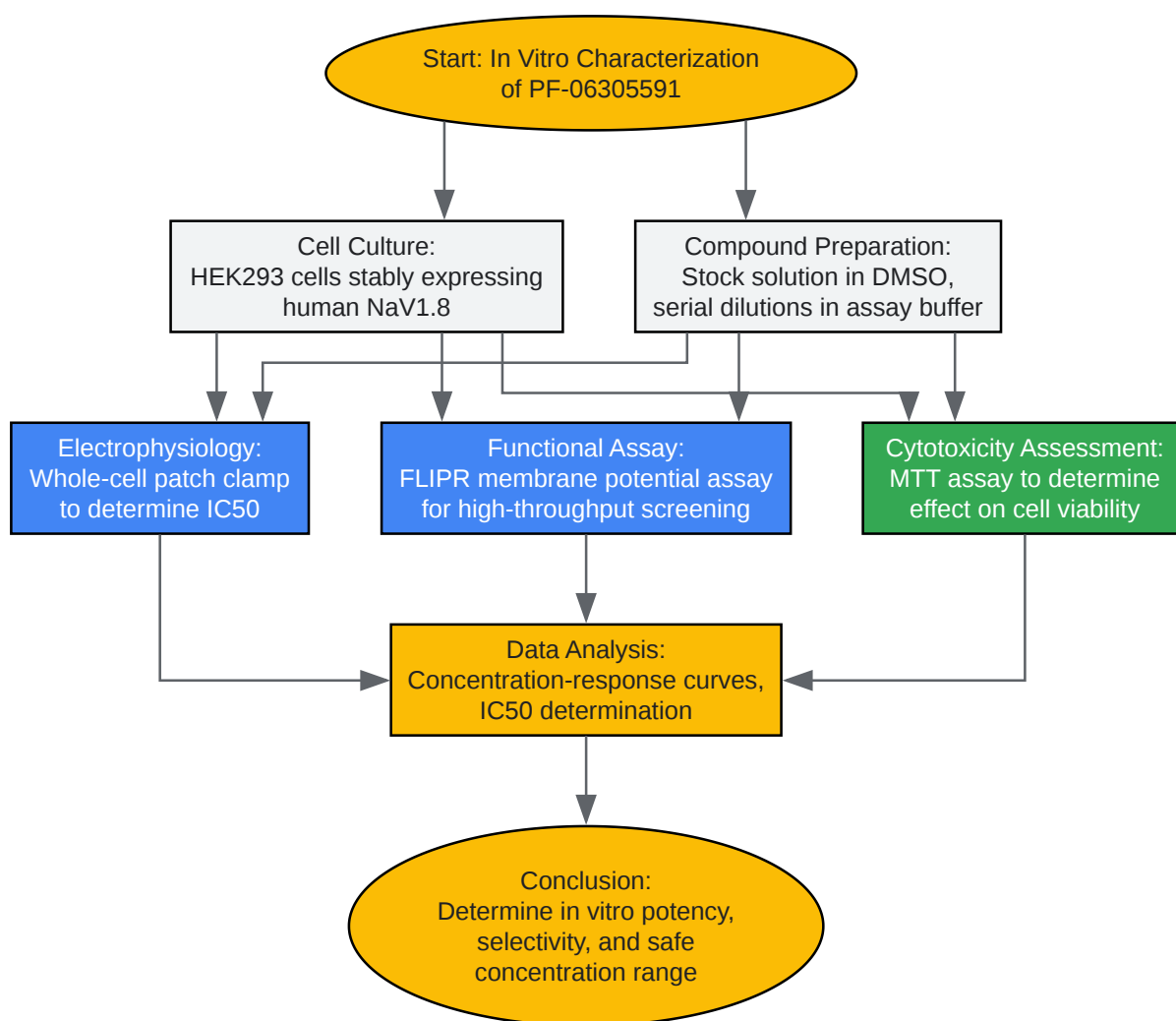
- Prepare serial dilutions of **PF-06305591** in cell culture medium. It is recommended to test a wide concentration range (e.g., 10 nM to 100 μ M).
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the cells for 24-48 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Reading:
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently and incubate for at least 1 hour at room temperature in the dark.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the concentration-viability curve to determine if the compound exhibits cytotoxicity within the tested range.

Visualizations



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Caption: NaV1.8 Signaling Pathway in Nociceptors.



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Caption: Experimental Workflow for **PF-06305591**.

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